H-DL-Val-OMe.HCl

Chiral analysis Enantiomeric purity Quality control

This specific D-enantiomer methyl ester hydrochloride is essential for stereochemically sensitive applications, including selective fibroblast inhibition and enantiomeric purity assays. Its stable HCl salt ensures reliable handling and reproducible yields, unlike the L-form or unstable free base. Strict stereochemical integrity is verified by optical rotation (-15±1°).

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 7146-15-8
Cat. No. B555495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Val-OMe.HCl
CAS7146-15-8
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
InChIKeyKUGLDBMQKZTXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-methylbutanoate hydrochloride (CAS 7146-15-8) Technical Procurement Guide


Methyl 2-amino-3-methylbutanoate hydrochloride (CAS 7146-15-8), also known as D-Valine methyl ester hydrochloride or H-D-Val-OMe·HCl, is the hydrochloride salt of the methyl ester of D-valine, a non-proteinogenic enantiomer of the branched-chain amino acid valine. This compound is a chiral amino acid derivative characterized by its crystalline solid form and high aqueous solubility imparted by the hydrochloride salt moiety [1]. It is widely utilized as a protected chiral building block in peptide synthesis, asymmetric catalysis, and pharmaceutical intermediate applications where stereochemical integrity and predictable reactivity are paramount .

Why Methyl 2-amino-3-methylbutanoate hydrochloride Cannot Be Substituted by Racemic or L-Enantiomer Analogs


Substituting CAS 7146-15-8 with the racemic DL-valine methyl ester hydrochloride (CAS 5619-05-6) or the L-enantiomer (CAS 6306-52-1) introduces critical stereochemical and functional failures that compromise experimental reproducibility and synthetic outcomes. The D-configuration confers specific chiral recognition properties essential for enantioselective transformations, including its established role in selective fibroblast inhibition and its function as a derivatizing agent for enantiomeric excess determination [1]. The hydrochloride salt form, in contrast to the unstable free base, ensures long-term storage stability and prevents diketopiperazine formation or polymerization during bench handling . Procurement of an enantiomerically undefined or incorrectly specified salt form directly risks product loss, assay failure, and irreproducible synthetic yields.

Quantitative Differentiation Evidence for Methyl 2-amino-3-methylbutanoate hydrochloride (7146-15-8) vs. Analogs


Optical Rotation Identity Confirmation: D- vs. L-Enantiomer Discrimination

CAS 7146-15-8 exhibits a specific optical rotation of [α]²⁰/D = -15±1° (c=2, H₂O), confirming its D-configuration. This contrasts with the L-enantiomer (CAS 6306-52-1), which shows [α]²⁰/D = +15.5° to +16° under identical conditions . The racemic DL form (CAS 5619-05-6) exhibits no net optical rotation. This chiral-specific property serves as an essential identity confirmation and purity assessment parameter, as even minor enantiomeric contamination alters the observed rotation proportionally.

Chiral analysis Enantiomeric purity Quality control

Selective Fibroblast Inhibition for Epithelial Cell Culture Enrichment

The D-valine scaffold, from which CAS 7146-15-8 is derived via methyl ester protection, exhibits selective inhibitory effects on fibroblast proliferation in mammalian kidney cultures while permitting epithelial cell growth . This property is not shared by the naturally occurring L-valine, which is essential for normal cellular metabolism in both cell types. The methyl ester hydrochloride form serves as a stable, readily deprotected precursor to the active D-valine species in culture media preparation protocols.

Cell culture Fibroblast inhibition Epithelial selection

Hydrochloride Salt Stability vs. Free Base Degradation Liability

Amino acid methyl esters in their free base form are intrinsically unstable and undergo spontaneous intramolecular condensation to form diketopiperazines or polymerize upon standing . The hydrochloride salt form of CAS 7146-15-8 eliminates this degradation pathway by protonating the amino group, preventing nucleophilic attack on the ester carbonyl. This enables long-term storage at 2-8°C as a stable crystalline solid with a defined shelf life of multiple years [1], whereas free base amino acid esters typically degrade within days to weeks under ambient conditions.

Storage stability Salt form Diketopiperazine prevention

Enantiomeric Excess Determination via Diastereomer HPLC Separation

Valine methyl ester has been validated as a chiral derivatizing agent for α-hydroxy acids, enabling the conversion of enantiomeric mixtures into diastereoisomers that are easily separable by HPLC using standard achiral C18 columns [1]. This method achieves a sensitivity of approximately 0.1% for detecting minor enantiomers [2]. The D-configuration of CAS 7146-15-8 provides a complementary chiral resolving agent to the L-enantiomer, allowing researchers to select the appropriate derivatization agent based on the desired elution order and chromatographic resolution characteristics.

Chiral derivatization HPLC analysis Enantiomeric purity

Purity Specification and Lot-to-Lot Consistency for Reproducible Synthesis

Commercially available CAS 7146-15-8 is routinely supplied at ≥99% purity (by assay) from major vendors, with some offering 95% minimum specifications . This high purity specification is critical for applications in peptide coupling reactions where stoichiometric control is essential and impurities can lead to truncated sequences or side products. The L-enantiomer (CAS 6306-52-1) is available at comparable purity levels, but procurement of the D-enantiomer specifically ensures the intended stereochemical outcome in asymmetric syntheses.

Chemical purity Quality assurance Peptide synthesis

Melting Point Range as Identity and Purity Verification Parameter

CAS 7146-15-8 exhibits a characteristic melting point range of approximately 165-173°C with decomposition, depending on heating rate and purity . The L-enantiomer (CAS 6306-52-1) shows a slightly different range, with literature values from 153-158°C to 171-173°C depending on source and purity . The racemic DL form (CAS 5619-05-6) melts at 120-122°C, providing a clear differentiation point [1]. These distinct thermal properties serve as rapid, equipment-accessible identity confirmation methods upon receipt.

Physical characterization Melting point Quality control

Validated Application Scenarios for Methyl 2-amino-3-methylbutanoate hydrochloride (7146-15-8) Based on Quantitative Evidence


Enantioselective Peptide and Peptidomimetic Synthesis

CAS 7146-15-8 serves as a protected D-valine building block in solid-phase and solution-phase peptide synthesis. The methyl ester protects the carboxylic acid during coupling reactions, while the D-configuration enables the introduction of non-natural stereochemistry into peptide backbones. This is essential for synthesizing peptide analogs with enhanced proteolytic stability or altered receptor binding profiles [1]. The ≥99% purity grades available commercially ensure accurate stoichiometry and minimize deletion sequences or truncated peptides .

Epithelial Cell Culture Selective Enrichment

Following deprotection to the free D-valine amino acid, this compound is used in specialized cell culture media formulations to selectively inhibit fibroblast overgrowth in primary kidney epithelial cultures. This application leverages the documented differential sensitivity of fibroblasts versus epithelial cells to D-valine, a property not shared by L-valine [1]. The methyl ester hydrochloride form provides a stable, easily handled precursor that can be quantitatively deprotected under mild basic or enzymatic conditions prior to media supplementation.

Chiral Derivatization Agent for Analytical Method Development

As a chiral derivatizing agent, CAS 7146-15-8 enables the conversion of enantiomeric α-hydroxy acids into diastereomeric amides or esters that are readily separable on standard achiral C18 HPLC columns. This approach has been validated with a detection sensitivity of approximately 0.1% for minor enantiomers [1]. The D-configuration provides an alternative elution order compared to the L-valine methyl ester derivative, offering analytical chemists flexibility in method optimization and orthogonal confirmation of enantiomeric purity assignments.

Asymmetric Synthesis and Chiral Auxiliary Applications

The D-valine scaffold of CAS 7146-15-8 serves as a precursor for chiral auxiliaries and ligands in asymmetric catalysis. The specific optical rotation of -15±1° (c=2, H₂O) [1] provides a reliable metric for confirming stereochemical integrity prior to use in enantioselective transformations where chiral purity directly correlates with product enantiomeric excess. The compound's high solubility in polar organic solvents and water, imparted by the hydrochloride salt, facilitates homogeneous reaction conditions in both aqueous and mixed-solvent systems.

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